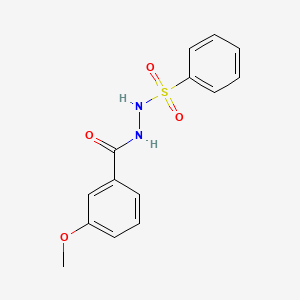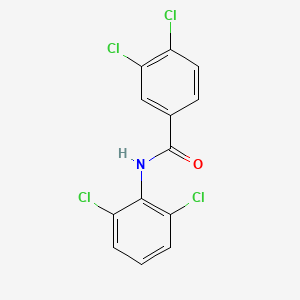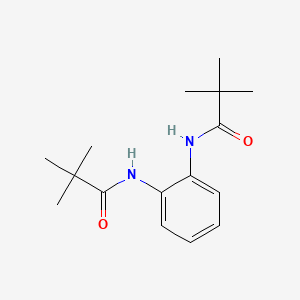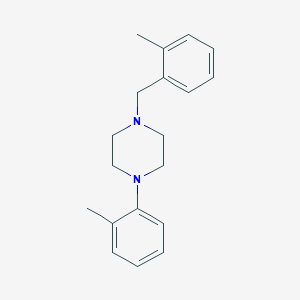![molecular formula C10H15NS2 B5812958 4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
4-[(3-methyl-2-thienyl)methyl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methyl-2-thienyl)methyl]thiomorpholine, also known as MTMT, is a thiomorpholine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile molecule that exhibits unique properties, making it a valuable tool for researchers in the fields of chemistry, biology, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been demonstrated to modulate the activity of various neurotransmitters and ion channels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(3-methyl-2-thienyl)methyl]thiomorpholine has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to have potent antioxidant activity, which may contribute to its neuroprotective effects. It has also been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, it has been demonstrated to modulate the activity of various neurotransmitters and ion channels in the brain, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine is its versatility, as it can be used for a wide range of applications in various scientific fields. It is also relatively easy to synthesize and purify, making it a readily available compound for researchers. However, one of the limitations of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine. One potential direction is the further exploration of its antitumor activity and its potential applications in cancer therapy. Another potential direction is the investigation of its neuroprotective effects and its potential applications in the treatment of neurodegenerative disorders. Additionally, the use of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine as a building block for the synthesis of novel materials and polymers with unique properties is an area of potential future research.
Métodos De Síntesis
The synthesis of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine can be achieved through a multistep process involving the reaction of thiomorpholine with 3-methyl-2-thienylmethyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-[(3-methyl-2-thienyl)methyl]thiomorpholine has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 4-[(3-methyl-2-thienyl)methyl]thiomorpholine has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been demonstrated to have antiviral and antibacterial properties, making it a promising candidate for the development of new drugs.
In the field of neuroscience, 4-[(3-methyl-2-thienyl)methyl]thiomorpholine has been shown to exhibit neuroprotective effects against oxidative stress-induced damage. It has also been demonstrated to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In the field of materials science, 4-[(3-methyl-2-thienyl)methyl]thiomorpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Propiedades
IUPAC Name |
4-[(3-methylthiophen-2-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS2/c1-9-2-5-13-10(9)8-11-3-6-12-7-4-11/h2,5H,3-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEVZBPAEAFACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylthiophen-2-yl)methyl]thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)

![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)

![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)

